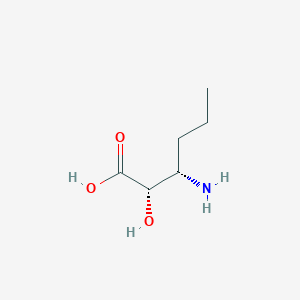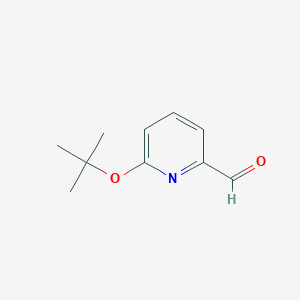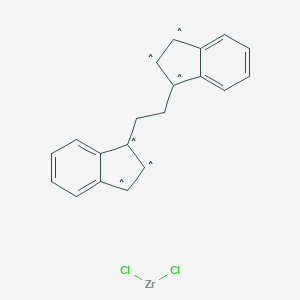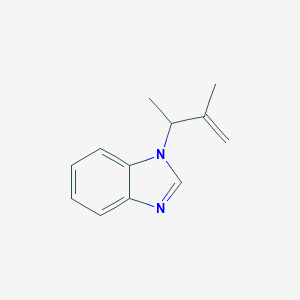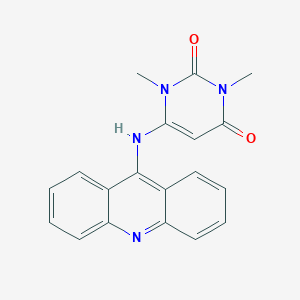
Pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-6-(9-acridinylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-6-(9-acridinylamino)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Acridine Orange and is known for its unique fluorescent properties, which make it an essential tool in biological and medical research.
Mécanisme D'action
The mechanism of action of Acridine Orange is based on its ability to intercalate into DNA and RNA molecules, leading to changes in their structure and function. This compound can also bind to phospholipids in cell membranes, causing changes in their permeability and fluidity. These effects can lead to alterations in cellular processes, such as DNA replication, transcription, and translation.
Effets Biochimiques Et Physiologiques
Acridine Orange has been shown to have a wide range of biochemical and physiological effects on cells and tissues. It can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes and proteins. This compound has also been shown to have antimicrobial properties and can inhibit the growth of bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
Acridine Orange has several advantages for use in lab experiments. It is relatively inexpensive, easy to use, and has a high sensitivity and specificity for nucleic acids. However, this compound has some limitations, including potential toxicity and mutagenicity. It is also sensitive to pH and temperature changes, which can affect its fluorescence properties.
Orientations Futures
There are several future directions for research involving Acridine Orange. One area of interest is the development of new derivatives with improved properties, such as increased sensitivity and specificity for specific nucleic acid sequences. Another area of interest is the use of Acridine Orange in combination with other imaging techniques, such as confocal microscopy and super-resolution microscopy, to improve the resolution and accuracy of cellular imaging. Additionally, there is potential for the use of Acridine Orange in diagnostic and therapeutic applications, such as in the detection and treatment of cancer and other diseases.
In conclusion, Acridine Orange is a versatile and valuable tool in scientific research, with a wide range of applications in various fields. Its unique fluorescent properties and ability to bind to nucleic acids make it an essential tool for studying cellular structures and functions. While there are some limitations to its use, the potential for future research and development of new derivatives and applications is promising.
Méthodes De Synthèse
Acridine Orange is synthesized by condensation of 9-aminoacridine with ethyl cyanoacetate, followed by cyclization with urea in the presence of sulfuric acid. This process results in the formation of a yellow-orange powder that is soluble in water, ethanol, and other polar solvents.
Applications De Recherche Scientifique
Acridine Orange is widely used in scientific research due to its unique fluorescent properties. This compound can bind to nucleic acids, such as DNA and RNA, and fluoresce under UV light, making it an essential tool for studying cellular structures and functions. It is commonly used in microscopy, flow cytometry, and other imaging techniques to visualize and analyze cells and tissues.
Propriétés
IUPAC Name |
6-(acridin-9-ylamino)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-22-16(11-17(24)23(2)19(22)25)21-18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h3-11H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAFGAVGEXBQJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-6-(9-acridinylamino)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

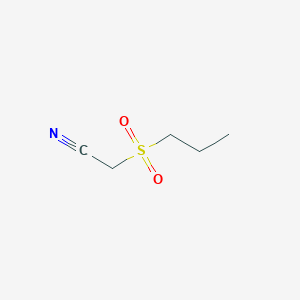
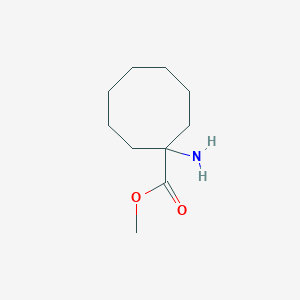
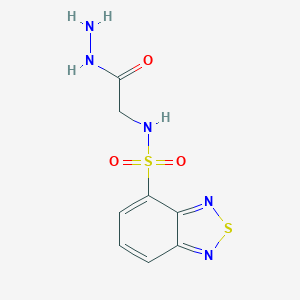
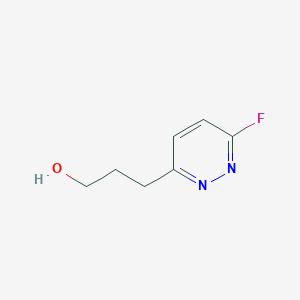
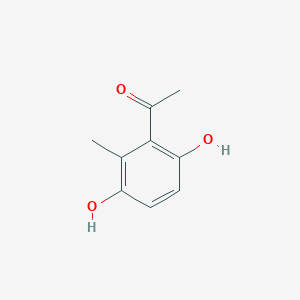
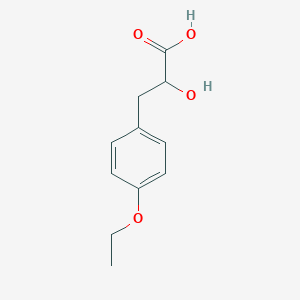
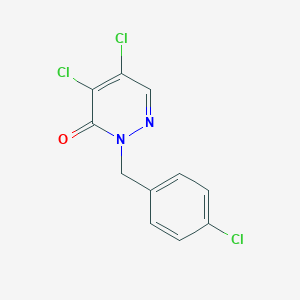
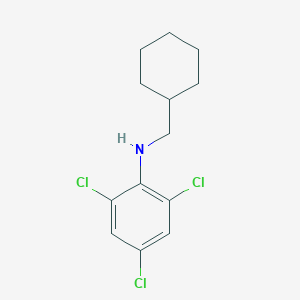
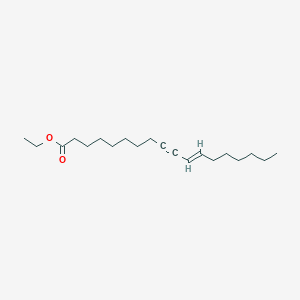
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)
